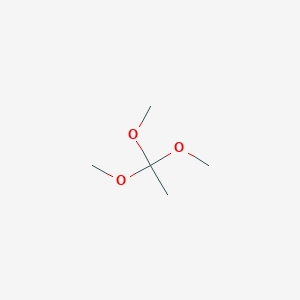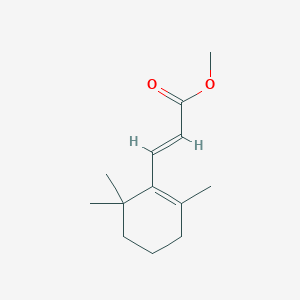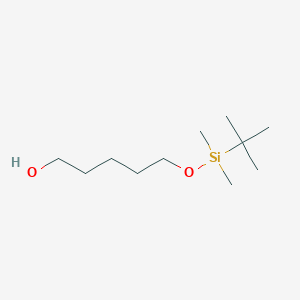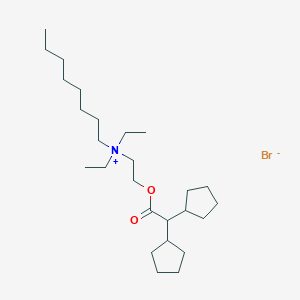
Penoctonium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penoctonium bromide is a quaternary ammonium compound that belongs to the class of anticholinergic drugs. It is a synthetic compound that has been widely used in scientific research for its ability to block the activity of acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
Mecanismo De Acción
Penoctonium bromide blocks the activity of acetylcholine by binding to the muscarinic acetylcholine receptors, which are located on the surface of cells in various tissues throughout the body. By blocking the activity of these receptors, penoctonium bromide inhibits the actions of acetylcholine, which can lead to a range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of penoctonium bromide depend on the specific tissues and organs that are affected by the drug. In general, penoctonium bromide can cause relaxation of smooth muscle, decreased glandular secretion, and reduced heart rate. It can also cause dilation of blood vessels, which can lead to a decrease in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using penoctonium bromide in lab experiments is its ability to selectively block the activity of muscarinic acetylcholine receptors. This allows researchers to investigate the specific effects of acetylcholine on different tissues and organs without interference from other neurotransmitters. However, one limitation of using penoctonium bromide is that it can have non-specific effects on other types of receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on penoctonium bromide. One area of interest is the development of more selective muscarinic receptor antagonists that can be used to investigate the specific effects of different subtypes of muscarinic receptors. Another area of interest is the investigation of the potential therapeutic uses of penoctonium bromide in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease, and irritable bowel syndrome.
Conclusion:
In conclusion, penoctonium bromide is a synthetic compound that has been widely used in scientific research for its ability to block the activity of acetylcholine. It can be synthesized using standard laboratory techniques and has been used to investigate the role of acetylcholine in various physiological processes. While penoctonium bromide has advantages and limitations for lab experiments, it remains an important tool for investigating the complex interactions between neurotransmitters and physiological systems. Further research on penoctonium bromide and related compounds is needed to fully understand its potential therapeutic uses and to develop more selective muscarinic receptor antagonists.
Métodos De Síntesis
Penoctonium bromide can be synthesized through a reaction between 1-methylpiperazine and 1-bromo-2-chloroethane. The reaction takes place in the presence of a base such as sodium hydroxide, and the resulting compound is purified through recrystallization. The synthesis of penoctonium bromide is relatively straightforward and can be accomplished using standard laboratory techniques.
Aplicaciones Científicas De Investigación
Penoctonium bromide has been widely used in scientific research for its ability to block the activity of acetylcholine. It has been used to study the role of acetylcholine in various physiological processes, including muscle contraction, nerve transmission, and glandular secretion. Penoctonium bromide has also been used to investigate the effects of acetylcholine on the cardiovascular system, respiratory system, and gastrointestinal tract.
Propiedades
Número CAS |
17088-72-1 |
|---|---|
Nombre del producto |
Penoctonium Bromide |
Fórmula molecular |
C26H50BrNO2 |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-octylazanium;bromide |
InChI |
InChI=1S/C26H50NO2.BrH/c1-4-7-8-9-10-15-20-27(5-2,6-3)21-22-29-26(28)25(23-16-11-12-17-23)24-18-13-14-19-24;/h23-25H,4-22H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
DWUPDLOTOYWYQT-UHFFFAOYSA-M |
SMILES |
CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
SMILES canónico |
CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
Otros números CAS |
17088-72-1 |
Sinónimos |
dicyclopentylacetoxy-beta-diethylaminoethyloctyl ammonium bromide penoctonium Ug 767 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



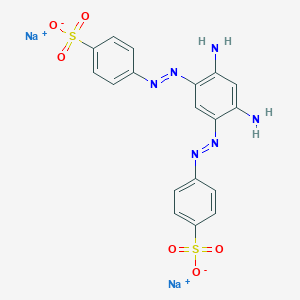
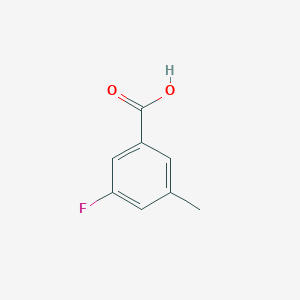
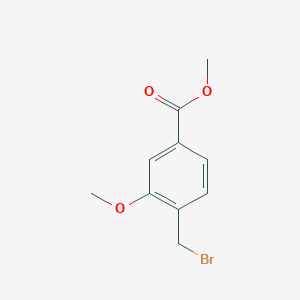
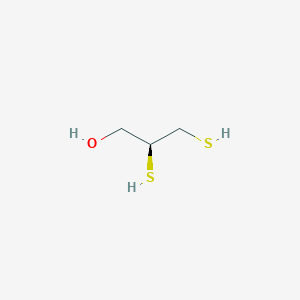
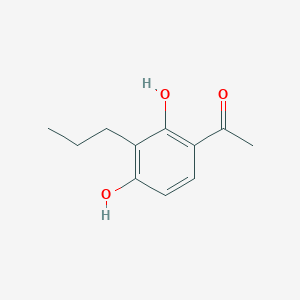
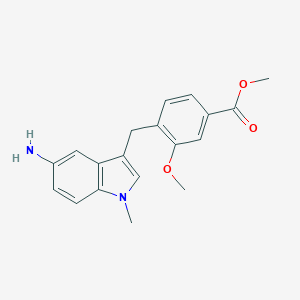
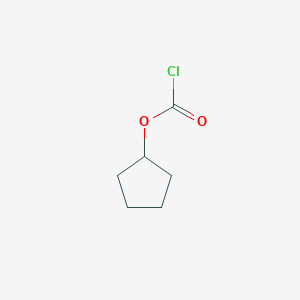
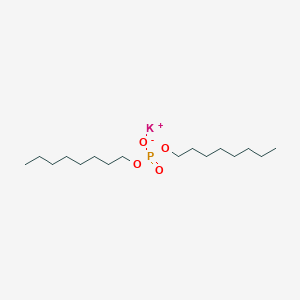
![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)
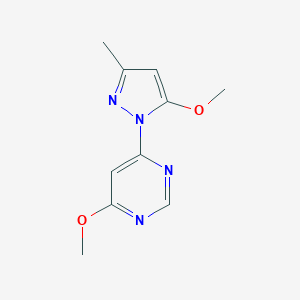
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)
